Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diaziridine ring, which is a three-membered ring containing two nitrogen atoms, and multiple ether linkages, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate typically involves the reaction of ethylene glycol derivatives with diaziridine carboxylate precursors. One common method includes the use of ethylene glycol and diaziridine-1-carboxylate under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The ether linkages and diaziridine ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethane-1,2-diylbis(oxyethane-2,1-diyl) diaziridine-1-carboxylate involves its interaction with specific molecular targets. The diaziridine ring can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Ethane-1,2-diylbis(oxy)bis(ethane-2,1-diyl) diacetate
- Ethane-1,2-diylbis(oxy)bis(ethane-2,1-diyl) dinitrate
- Ethane-1,2-diylbis(oxy)bis(ethane-2,1-diyl) dioctanoate
Uniqueness
The presence of multiple ether linkages also contributes to its versatility in various chemical reactions .
Properties
CAS No. |
3452-73-1 |
---|---|
Molecular Formula |
C12H20N2O6 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[2-[2-(aziridine-1-carbonyloxy)ethoxy]ethoxy]ethyl aziridine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O6/c15-11(13-1-2-13)19-9-7-17-5-6-18-8-10-20-12(16)14-3-4-14/h1-10H2 |
InChI Key |
SKIAFPRIVJWORN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)OCCOCCOCCOC(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.